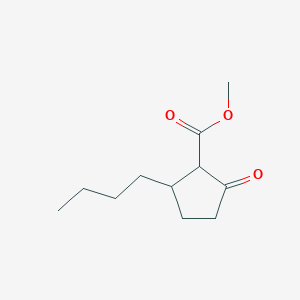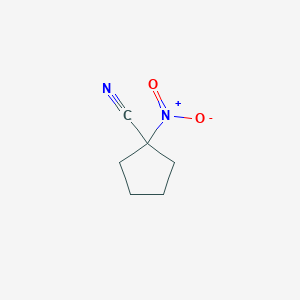
1-Nitrocyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitrocyclopentane-1-carbonitrile is an organic compound characterized by a cyclopentane ring substituted with both a nitro group and a nitrile group
Métodos De Preparación
The synthesis of 1-Nitrocyclopentane-1-carbonitrile typically involves the nitration of cyclopentane derivatives followed by the introduction of a nitrile group. One common method involves the reaction of cyclopentanone with nitric acid to form 1-nitrocyclopentanone, which is then converted to this compound through a cyanation reaction using reagents such as sodium cyanide under controlled conditions.
Análisis De Reacciones Químicas
1-Nitrocyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrocyclopentane derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or carboxylic acids. Common reagents used in these reactions include hydrogen gas, sodium cyanide, and nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Nitrocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Nitrocyclopentane-1-carbonitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in chemical synthesis or biological studies.
Comparación Con Compuestos Similares
1-Nitrocyclopentane-1-carbonitrile can be compared with other nitro and nitrile-substituted cycloalkanes, such as:
1-Nitrocyclohexane-1-carbonitrile: Similar structure but with a six-membered ring.
1-Nitrocyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-Nitrocyclopentane-1-amine: Similar structure but with an amine group instead of a nitrile group. These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, making this compound unique in its applications and behavior.
Propiedades
Número CAS |
84065-80-5 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
1-nitrocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H8N2O2/c7-5-6(8(9)10)3-1-2-4-6/h1-4H2 |
Clave InChI |
OWEWIKNIHIRNLV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



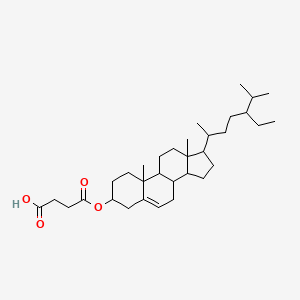
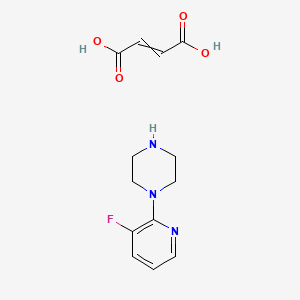
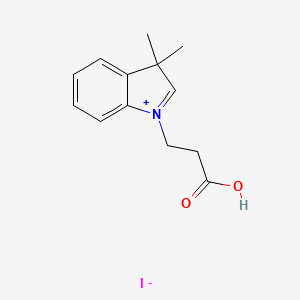

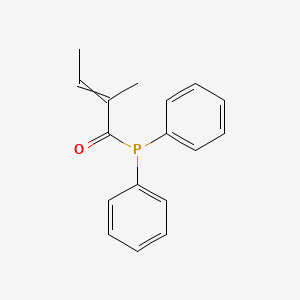
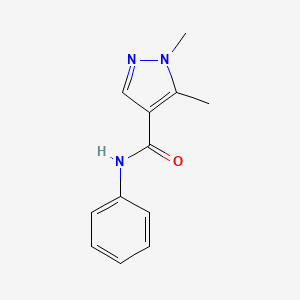
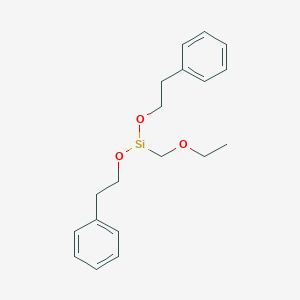
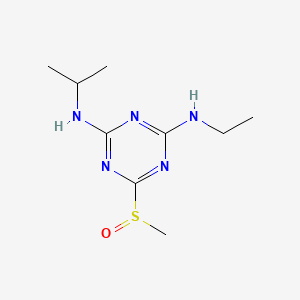
phosphanium chloride](/img/structure/B14412765.png)
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
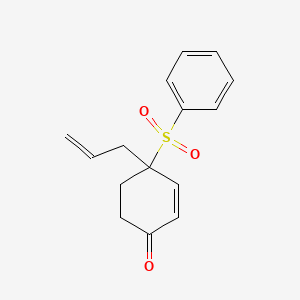
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
